molecular formula C9H10N2O B163323 6-Amino-2-methyl-1H-indol-5-ol CAS No. 135855-68-4

6-Amino-2-methyl-1H-indol-5-ol

Cat. No.: B163323
CAS No.: 135855-68-4
M. Wt: 162.19 g/mol
InChI Key: CZIMPBLCHLCNIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-2-methyl-1H-indol-5-ol is an indole derivative characterized by a hydroxyl group at position 5, an amino group at position 6, and a methyl group at position 2 of the indole ring. Indole derivatives are widely studied for their diverse biological activities, including roles in neurotransmission, antioxidant properties, and enzyme inhibition .

Properties

CAS No.

135855-68-4

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

6-amino-2-methyl-1H-indol-5-ol

InChI

InChI=1S/C9H10N2O/c1-5-2-6-3-9(12)7(10)4-8(6)11-5/h2-4,11-12H,10H2,1H3

InChI Key

CZIMPBLCHLCNIW-UHFFFAOYSA-N

SMILES

CC1=CC2=CC(=C(C=C2N1)N)O

Canonical SMILES

CC1=CC2=CC(=C(C=C2N1)N)O

Synonyms

1H-Indol-5-ol, 6-amino-2-methyl-

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Molecular Properties of this compound and Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties
This compound Amino (6), Methyl (2), Hydroxyl (5) C₉H₁₀N₂O 162.19 High polarity due to -NH₂/-OH; moderate lipophilicity from -CH₃
5-Amino-1H-indole Amino (5) C₈H₈N₂ 132.16 Simpler structure; lacks hydroxyl/methyl groups
6-Methoxy-1H-indol-5-ol Methoxy (6), Hydroxyl (5) C₉H₉NO₂ 179.17 Reduced solubility compared to -OH/-NH₂ analogs
5-Methyl-1H-indol-6-ol Methyl (5), Hydroxyl (6) C₉H₉NO 147.17 Discontinued commercially; substituent inversion vs. target compound
Serotonin (3-(2-Aminoethyl)-1H-indol-5-ol) Aminoethyl (3), Hydroxyl (5) C₁₀H₁₂N₂O 176.22 Neurotransmitter; hydrophilic due to -NH₂/-OH
1-Methyl-1H-indol-5-ol Methyl (1), Hydroxyl (5) C₉H₉NO 147.16 Altered substitution reduces ring reactivity
3-(2-(4-Methoxyphenyl)-triazol-ethyl)-1H-indol-5-ol Triazole-ethyl (3), Hydroxyl (5) C₁₉H₁₉N₅O₂ 357.39 Complex substituents; antioxidant potential

Key Observations :

  • Substituent Effects: The amino and hydroxyl groups enhance water solubility and hydrogen-bonding capacity, while the methyl group at position 2 introduces steric hindrance and lipophilicity.
  • Positional Isomerism : 5-Methyl-1H-indol-6-ol (hydroxyl at 6 vs. 5) and 1-Methyl-1H-indol-5-ol (methyl at 1 vs. 2) demonstrate how substituent positions alter molecular interactions .

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